5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide
Description
5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide is a synthetic organic compound with a molecular formula of C18H12Cl2FNO3. This compound is characterized by the presence of a furan ring, a dichlorophenoxy group, and a fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
438530-84-8 |
|---|---|
Molecular Formula |
C18H12Cl2FNO3 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2FNO3/c19-11-5-7-13(20)17(9-11)24-10-12-6-8-16(25-12)18(23)22-15-4-2-1-3-14(15)21/h1-9H,10H2,(H,22,23) |
InChI Key |
QQNFRNADRGKHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenoxy group: This step involves the reaction of the furan ring with 2,5-dichlorophenol in the presence of a suitable base, such as potassium carbonate, to form the dichlorophenoxy derivative.
Attachment of the fluorophenyl group: This is done through a nucleophilic substitution reaction where the dichlorophenoxy derivative reacts with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The dichlorophenoxy and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-dichlorophenoxy)methyl]furan-2-carbaldehyde
- 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide is unique due to the presence of both dichlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
